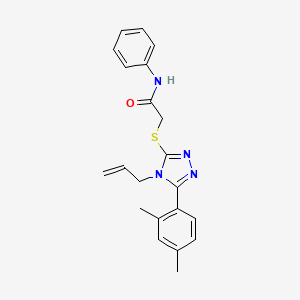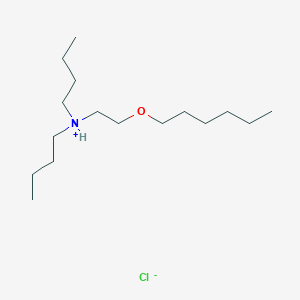
2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: is a complex organic compound with the following structural formula:
C20H20N4OS
It belongs to the class of 1,2,4-triazole derivatives and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (a precursor) with N-phenylacetyl chloride . The reaction proceeds under suitable conditions (usually in an organic solvent) to yield the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are crucial for efficient production.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenylacetamide moiety.
Reduction: Reduction of the triazole ring or the carbonyl group may yield different derivatives.
Oxidation: Oxidizing agents like or are commonly used.
Substitution: Nucleophiles such as or participate in substitution reactions.
Reduction: Reducing agents like or are employed.
Major Products: The specific products depend on reaction conditions, substituents, and regioselectivity. Isolation and characterization are essential to identify the major products.
Aplicaciones Científicas De Investigación
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Catalysis: The compound may serve as a ligand in catalytic reactions.
Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.
Anticancer Activity: Studies on its potential as an anticancer agent.
Enzyme Inhibition: Evaluation of its inhibitory effects on specific enzymes.
Agrochemicals: Possible use as a pesticide or herbicide.
Materials Science: Incorporation into polymers or materials for specific properties.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes, receptors, or DNA. Further research is needed to elucidate these pathways.
Comparación Con Compuestos Similares
While 2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique, similar compounds include:
- 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 2-allyl-4-methylphenol
Propiedades
Número CAS |
618441-08-0 |
|---|---|
Fórmula molecular |
C21H22N4OS |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-[[5-(2,4-dimethylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C21H22N4OS/c1-4-12-25-20(18-11-10-15(2)13-16(18)3)23-24-21(25)27-14-19(26)22-17-8-6-5-7-9-17/h4-11,13H,1,12,14H2,2-3H3,(H,22,26) |
Clave InChI |
XOAXAMMRVMYABX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-methoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003400.png)

![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)
![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)

![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)



![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
